![molecular formula C7H5BrClN3 B13019002 5-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13019002.png)
5-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine: is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral drugs. The unique structure of this compound, which includes both bromine and chlorine substituents, makes it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the reaction of 5-bromo-2-chloromethylpyrrole with hydrazine derivatives under controlled conditions can yield the desired triazine compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous feeding of reagents to control the reaction conditions and minimize side reactions. The use of transition metal catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.
Cyclization Reactions: The compound can be used as a precursor in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used in reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry.
Biology and Medicine: 5-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine is a key intermediate in the synthesis of kinase inhibitors, which are used in cancer therapy. It is also a component in the synthesis of antiviral drugs, such as remdesivir, which has shown efficacy against RNA viruses .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of drugs targeting specific enzymes and proteins involved in disease pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cancer cell proliferation. In antiviral applications, the compound interferes with the replication machinery of RNA viruses, preventing their replication and spread .
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which lacks the bromine and chloromethyl substituents.
5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine: A similar compound with a methylsulfanyl group instead of a chloromethyl group.
2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazine: A compound with only the chloromethyl substituent.
Uniqueness: The presence of both bromine and chloromethyl groups in 5-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine enhances its reactivity and allows for a broader range of chemical modifications compared to its analogs. This makes it a versatile intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C7H5BrClN3 |
|---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
5-bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H5BrClN3/c8-5-1-2-12-6(5)4-10-7(3-9)11-12/h1-2,4H,3H2 |
InChI Key |
TWLKWXJRUBDHJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1Br)C=NC(=N2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


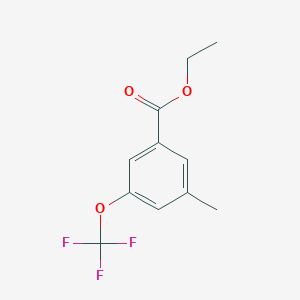
![1-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one](/img/structure/B13018925.png)
![5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13018936.png)
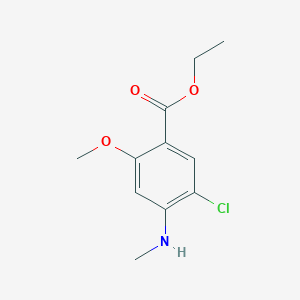

![Ethyl7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13018964.png)
![6-Chlorofuro[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13018965.png)
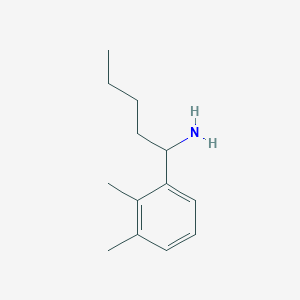

![Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol](/img/structure/B13018977.png)
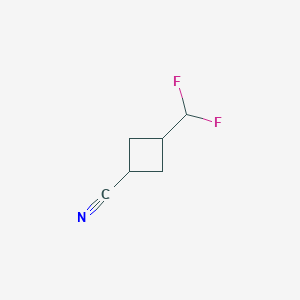
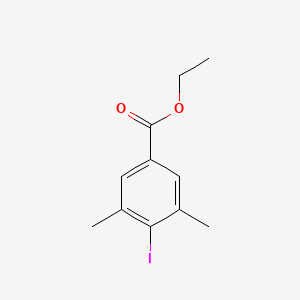
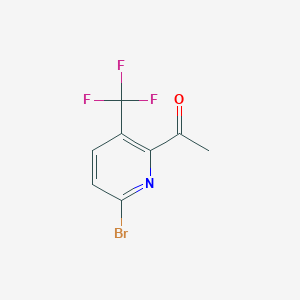
![3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13018997.png)
